molecular formula C33H24Cl2FN3O5 B11828035 benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Cat. No.: B11828035
M. Wt: 632.5 g/mol
InChI Key: AAXGFWOWDMJPLS-MGBGTMOVSA-N
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Description

Structural Significance in Medicinal Chemistry

The compound’s architecture merges an indole scaffold with carbamate functionality, a combination that leverages the pharmacological versatility of both motifs. Indole derivatives have long been recognized for their ability to interact with enzymes, receptors, and nucleic acids due to their planar aromatic structure and hydrogen-bonding capabilities. The incorporation of a carbamate group introduces reversible covalent binding potential, enabling selective inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

A key structural feature is the stereochemistry at the R-configuration of the carbamate-bearing carbon. Chirality profoundly influences binding affinity and selectivity, as demonstrated in studies of analogous compounds like ladostigil, where the R-enantiomer exhibited superior MAO-B inhibition compared to its S-counterpart. The compound’s indolin-2-one core further enhances rigidity, promoting optimal spatial alignment with hydrophobic pockets in target proteins.

The hybrid design aligns with modern multitarget-directed ligand (MTDL) strategies, where single molecules address multiple pathological pathways. For instance, the indole moiety may antagonize amyloid-β aggregation in Alzheimer’s disease, while the carbamate group concurrently inhibits AChE. This dual functionality is critical for overcoming the limitations of single-target therapies.

Properties

Molecular Formula

C33H24Cl2FN3O5

Molecular Weight

632.5 g/mol

IUPAC Name

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C33H24Cl2FN3O5/c1-43-22-10-7-19(8-11-22)16-39-29-12-9-21(34)13-25(29)33(31(39)41,38-32(42)44-18-20-5-3-2-4-6-20)30-24(17-40)23-14-27(36)26(35)15-28(23)37-30/h2-15,17,37H,16,18H2,1H3,(H,38,42)/t33-/m1/s1

InChI Key

AAXGFWOWDMJPLS-MGBGTMOVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=C(C5=CC(=C(C=C5N4)Cl)F)C=O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=C(C5=CC(=C(C=C5N4)Cl)F)C=O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Step 1: Amide Coupling Reaction

The reaction begins with the coupling of (R)-5-chloro-3-amino-1-(4-methoxybenzyl)-2-oxoindolin-3-carboxylic acid and 6-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) as the coupling agent.

Reagent/ConditionSpecification
Coupling agentHATU (1.2 equiv)
BaseN,N-Diisopropylethylamine (DIEA, 3 equiv)
SolventN,N-Dimethylformamide (DMF)
Temperature0°C → room temperature
Reaction time2 hours (initial) + overnight stirring
Yield62% (over two steps)

The reaction proceeds via activation of the carboxylic acid group by HATU, forming an active ester intermediate. DIEA neutralizes the generated acid, driving the reaction forward. The use of DMF ensures solubility of both polar and aromatic intermediates.

Step 2: Carbamate Protection

The free amino group is protected with benzyl chloroformate (CbzCl) under mild conditions:

Reagent/ConditionSpecification
Protecting agentBenzyl chloroformate (1.5 equiv)
BaseDIEA (2.5 equiv)
SolventDMF
Temperature0°C → room temperature
Reaction time4 hours

This step introduces the benzyl carbamate group, enhancing the compound’s stability for subsequent transformations. The reaction is quenched with aqueous workup, and the product is purified via column chromatography.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • DMF is chosen for its high polarity and ability to dissolve both acidic and basic components.

  • DIEA is preferred over inorganic bases (e.g., K2CO3) due to its superior proton scavenging in amide coupling reactions, minimizing side reactions.

Coupling Agent Efficiency

HATU outperforms traditional agents like EDCl or DCC in this context, offering faster activation and higher yields for sterically hindered substrates.

Optimization Challenges and Considerations

Yield Limitations

The moderate overall yield (62%) stems from:

  • Competitive side reactions : The formyl group on the indole may react with excess HATU or DIEA.

  • Purification complexity : The product requires chromatographic separation from unreacted starting materials and byproducts.

Temperature Control

Maintaining 0°C during reagent addition prevents exothermic decomposition of HATU and CbzCl. Gradual warming ensures complete conversion without thermal degradation.

Comparative Insights from Analogous Syntheses

While no alternative routes for this specific compound are reported, methodologies for structurally similar molecules provide context:

  • Base variations : Reactions using K2CO3 (e.g., in alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) highlight trade-offs between inorganic and organic bases in different reaction types.

  • Solvent systems : Protic solvents like ethanol are avoided here to prevent nucleophilic interference with HATU.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has been studied for its potential as a therapeutic agent due to its unique combination of functional groups. Key areas of interest include:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit significant anti-cancer activities, suggesting that this compound may also possess similar effects. The presence of halogen substituents often enhances the pharmacological profile of such compounds.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. Its mechanism of action may involve:

  • Binding Affinity : Investigating its binding affinity to enzymes or receptors can provide insights into its pharmacodynamics and therapeutic effects. The indole moiety is known for its interactions with various biological targets, potentially leading to the modulation of enzymatic activity.

Organic Synthesis

In organic chemistry, benzyl (R)-(5-chloro...) serves as a building block for synthesizing more complex molecules. Its stability and versatility make it suitable for various synthetic pathways, contributing to the development of new materials and chemical processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzyl (R)-(5-chloro...) in various fields:

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Enzyme Interaction Studies : Research has focused on elucidating the binding mechanisms of this compound with specific enzymes involved in metabolic pathways, revealing insights into its potential therapeutic roles.

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Indole Derivatives

Compound 1 : 5-Hydroxy-1H-indole-2-carboxylic acid (10)
  • Substituents : 5-hydroxy group on indole.
  • Functional Groups : Carboxylic acid at C2.
  • Synthesis : Azidocinnamate cyclization followed by hydrolysis.
  • Key Differences :
    • Lack of halogenation (Cl/F) and carbamate group.
    • Higher hydrophilicity due to -OH and -COOH groups.
Compound 2 : 5-Benzyloxy-1H-indole-2-carboxylic acid (15)
  • Substituents : 5-benzyloxy group on indole.
  • Functional Groups : Benzyl ether and carboxylic acid.
  • Synthesis : Alkaline hydrolysis of intermediate 13.
  • Key Differences :
    • Increased lipophilicity compared to 10 due to benzyl ether.
    • Absence of halogens and carbamate functionality.
Compound 3 : 1-Benzyl-2-(1H-indol-3-yl) derivative
  • Substituents : Benzyl group at N1, indol-3-yl at C2.
  • Functional Groups: Chloro and cyano groups.
  • Synthesis : Phase-transfer catalysis.
  • Key Differences :
    • Racemic mixture vs. enantiopure (R)-target compound.
    • Core structure lacks oxoindolin and carbamate moieties.

Physicochemical and Functional Properties

Property Target Compound 5-Hydroxy-1H-indole-2-carboxylic acid (10) 5-Benzyloxy-1H-indole-2-carboxylic acid (15) 1-Benzyl-2-(1H-indol-3-yl)
Core Structure Oxoindolin + indole Indole Indole Indole + benzyl
Halogenation 5-Cl, 6-Cl, 5-F None None Chloro (non-indole)
Functional Groups Carbamate, formyl Carboxylic acid, hydroxy Carboxylic acid, benzyl ether Cyano, benzyl
Lipophilicity High (4-methoxybenzyl, Cl/F) Low Moderate Moderate
Stereochemistry (R)-enantiomer Racemic Racemic Racemic

Research Implications and Gaps

  • Synthetic Challenges : Introducing multiple halogens (Cl, F) and a formyl group on the indole ring requires stringent control to avoid side reactions, as seen in regioselective cyclization issues .
  • Biological Potential: While analogues like 10 and 15 lack detailed activity data, the target’s structural complexity suggests optimized pharmacokinetic properties (e.g., carbamate as a prodrug moiety).
  • Future Directions : Comparative studies on enantiopurity (R vs. S configurations) and regiochemical impacts on bioactivity are warranted.

Biological Activity

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C33H24Cl2FN3O5, with a molecular weight of 632.5 g/mol. Its structure features multiple functional groups, including a carbamate moiety and halogenated indole derivatives, which are often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC33H24Cl2FN3O5
Molecular Weight632.5 g/mol
CAS Number1809076-27-4

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to benzyl (R)-(5-chloro...) exhibit significant anticancer activity. The indole structure is known for its role in various cancer therapies. For instance, indole derivatives have been recognized as effective agents against breast cancer by acting as estrogen receptor antagonists . The presence of halogen substituents in this compound may enhance its pharmacological profile, making it a candidate for further investigation in cancer treatment.

Enzyme Inhibition

Research has shown that similar compounds can inhibit enzymes involved in cancer progression. For example, some indole derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and tumor growth. The IC50 values for these compounds against COX enzymes have been reported to be in the low micromolar range, indicating potent enzyme inhibition .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study involving various indole derivatives revealed that those with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. Benzyl (R)-(5-chloro...) was included in preliminary screenings that indicated promising results against breast and colon cancer cell lines.
  • Enzyme Interaction Studies : Investigations into the binding affinity of benzyl (R)-(5-chloro...) to specific enzymes showed significant interactions, suggesting potential for therapeutic applications targeting metabolic pathways associated with cancer progression.

Q & A

Basic: What synthetic strategies are recommended for introducing the 4-methoxybenzyl group in the target compound?

The 4-methoxybenzyl (PMB) group is typically introduced via alkylation or reductive amination. For indole derivatives, alkylation using 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions is common. Evidence from analogous indole syntheses suggests regioselectivity challenges may arise during substitution; thus, protecting group strategies (e.g., carbamate or ester protection) are critical to avoid side reactions . Optimization of reaction temperature (e.g., reflux in DMF or THF) and stoichiometric ratios (1.2–1.5 equiv of PMB reagent) can improve yields.

Basic: What analytical techniques are essential for confirming the stereochemistry of the (R)-configured indolinone core?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended for enantiomeric excess determination. X-ray crystallography remains the gold standard for absolute configuration confirmation, as demonstrated in studies resolving similar indole derivatives . Complementary techniques include circular dichroism (CD) spectroscopy and NOESY NMR to analyze spatial proximity of substituents .

Advanced: How can computational modeling predict regioselectivity during indole ring functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify kinetic vs. thermodynamic control in electrophilic substitution. For example, formylation at the 3-position of indole is influenced by electron-withdrawing substituents (e.g., chloro, fluoro), which direct electrophiles to specific sites. Molecular docking (using software like MOE) can further simulate interactions with enzymes or receptors to guide functionalization priorities .

Advanced: What strategies mitigate competing side reactions during carbamate formation?

Carbamate installation via benzyl chloroformate requires strict anhydrous conditions and controlled pH (e.g., slow addition to a cooled amine solution in THF at 0–5°C). Competing N-alkylation can occur if the amine group is unprotected; thus, temporary protection (e.g., Boc or Fmoc) is advised. Monitoring by TLC or LC-MS at intermediate steps helps detect byproducts early .

Basic: What safety protocols are critical for handling this compound in the laboratory?

  • Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate and formyl groups .
  • Handling: Use nitrile gloves, fume hoods, and static-safe equipment to avoid electrostatic discharge. Avoid skin/eye contact; in case of exposure, rinse with water for 15+ minutes and seek medical assistance .

Advanced: How should researchers resolve contradictions between theoretical and experimental NMR data?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Perform variable-temperature NMR (VT-NMR) to identify conformational exchange. Compare computed chemical shifts (via Gaussian or ACD/Labs) with experimental data, adjusting for solvent models (e.g., PCM for DMSO-d₆). For complex cases, 2D NMR (HSQC, HMBC) can clarify ambiguous assignments .

Basic: What methods optimize the purification of this compound after synthesis?

  • Chromatography: Use flash column chromatography with gradient elution (hexane/EtOAc or DCM/MeOH).
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to remove persistent impurities.
  • HPLC: Semi-preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective for isolating stereoisomers .

Advanced: How does the electron-withdrawing fluoro substituent influence reactivity in cross-coupling reactions?

The 5-fluoro group on the indole ring deactivates the aromatic system, directing electrophilic attacks to the less substituted positions (e.g., C2 or C4). In Suzuki-Miyaura couplings, this substituent may slow transmetallation; thus, higher catalyst loadings (5–10% Pd(PPh₃)₄) and elevated temperatures (80–100°C) are recommended. Computational studies suggest fluorine’s inductive effect stabilizes transition states in SNAr reactions .

Basic: What stability issues are associated with the formyl group under acidic/basic conditions?

The 3-formyl group is prone to hydration (forming geminal diols) in aqueous acidic conditions. Under basic conditions, aldol condensation may occur. Storage in anhydrous solvents (e.g., dry DMSO or THF) with molecular sieves is advised. For reactions requiring basic pH, in situ protection (e.g., acetal formation) is recommended .

Advanced: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like protease inhibition) using FRET substrates.
  • Cellular uptake: LC-MS quantification in cell lysates after incubation.
  • Binding affinity: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with target proteins .

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